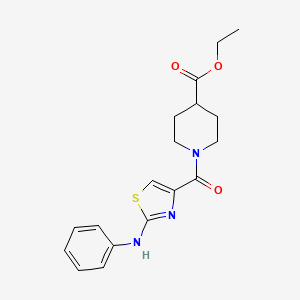![molecular formula C20H23N3O2 B2727644 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide CAS No. 868977-58-6](/img/structure/B2727644.png)
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety through an ethyl chain
作用機序
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in 4-butoxy-n-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, have been recognized as having a wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can inhibit certain enzymes
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical reactions . The downstream effects of these pathways would depend on the specific targets of 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have various effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The benzamide moiety can be introduced via amide bond formation using appropriate coupling reagents such as EDCI or DCC . The butoxy group is usually introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
化学反応の分析
Types of Reactions
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the butoxy group or the benzamide moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butoxy group, in particular, can affect the compound’s lipophilicity and ability to interact with biological membranes .
特性
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-3-14-25-18-9-7-16(8-10-18)20(24)21-12-11-17-15-23-13-5-4-6-19(23)22-17/h4-10,13,15H,2-3,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDZCNYOHRIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2727566.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)

![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)
